molecular formula C22H28N2O2 B5119233 3-(4-METHOXYPHENYL)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE CAS No. 959240-21-2

3-(4-METHOXYPHENYL)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B5119233
CAS No.: 959240-21-2
M. Wt: 352.5 g/mol
InChI Key: LFMOHNAGYOVLQZ-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylbenzyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylbenzylamine to produce the amide. The final step involves the cyclization of the amide with piperazine under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-METHOXYPHENYL)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 4-Methylbenzylamine
  • Piperazine derivatives

Uniqueness

3-(4-METHOXYPHENYL)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-18-3-5-20(6-4-18)17-23-13-15-24(16-14-23)22(25)12-9-19-7-10-21(26-2)11-8-19/h3-8,10-11H,9,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMOHNAGYOVLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142346
Record name 3-(4-Methoxyphenyl)-1-[4-[(4-methylphenyl)methyl]-1-piperazinyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-21-2
Record name 3-(4-Methoxyphenyl)-1-[4-[(4-methylphenyl)methyl]-1-piperazinyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-1-[4-[(4-methylphenyl)methyl]-1-piperazinyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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